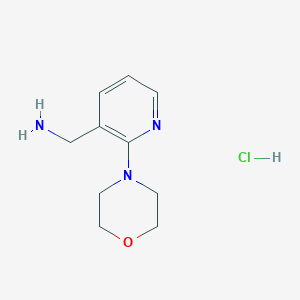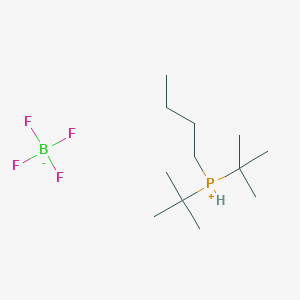
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate typically involves the reaction of n-butylphosphine with tert-butyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane.
Base: Commonly used bases include sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification steps: Including crystallization and filtration to obtain the pure compound.
化学反应分析
Types of Reactions
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Where the phosphonium group can be replaced by other nucleophiles.
Oxidation Reactions: Leading to the formation of phosphine oxides.
Reduction Reactions: Where the phosphonium salt can be reduced to phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include:
Phosphine oxides: From oxidation reactions.
Phosphines: From reduction reactions.
Substituted phosphonium salts: From substitution reactions.
科学研究应用
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination with metal centers: Enhancing the reactivity of metal catalysts.
Stabilization of intermediates: Leading to increased reaction efficiency and selectivity.
相似化合物的比较
Similar Compounds
- Tri-tert-butylphosphonium tetrafluoroborate
- Tri-tert-butylphosphine tetrafluoroborate
- Di-tert-butyl(butyl)phosphonium tetrafluoroborate
Uniqueness
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is unique due to its specific combination of butyl and tert-butyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphonium salts may not perform as well .
属性
CAS 编号 |
1816254-91-7 |
|---|---|
分子式 |
C12H28BF4P |
分子量 |
290.13 g/mol |
IUPAC 名称 |
butyl(ditert-butyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C12H27P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-10H2,1-7H3;/q;-1/p+1 |
InChI 键 |
LRFPAUOJHILISZ-UHFFFAOYSA-O |
规范 SMILES |
[B-](F)(F)(F)F.CCCC[PH+](C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

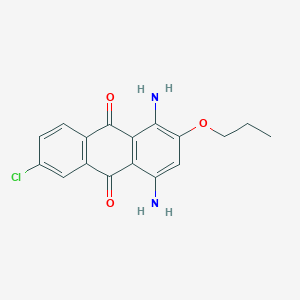
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
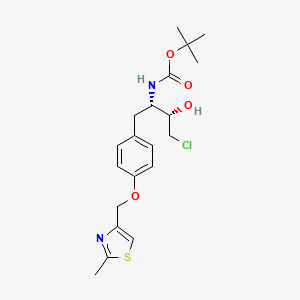
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
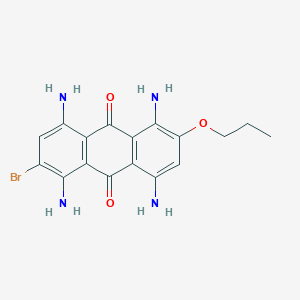
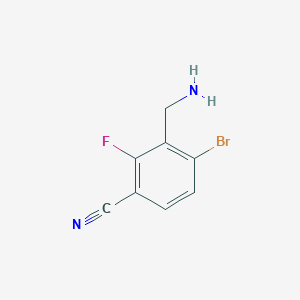
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
